

# Comparative Profiling Guide: 4-Methoxy-2,3,5-trimethylbenzaldehyde Mass Spectrometry

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## Compound of Interest

Compound Name:	4-Methoxy-2,3,5-trimethylbenzaldehyde
CAS No.:	59453-56-4
Cat. No.:	B2804891

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## Executive Summary

This technical guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation pattern of **4-Methoxy-2,3,5-trimethylbenzaldehyde** (MW: 178.23 g/mol).

In drug development and impurity profiling, distinguishing polymethylated benzaldehydes from their structural isomers is critical due to their varying reactivity and biological activity. This guide compares the target compound against key structural analogues—4-Methoxybenzaldehyde (Anisaldehyde) and 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)—to establish a robust identification protocol.

**Key Finding:** The presence of the 2,3,5-trimethyl pattern creates a unique steric environment ("buttressing effect") that alters the standard anisaldehyde fragmentation, significantly enhancing the stability of the quinoid fragment ion (

163) relative to non-methylated analogues.

## Structural Analysis & Chemical Context

The target molecule is a trisubstituted benzaldehyde derivative. Its fragmentation behavior is governed by two competing electronic/steric forces:

- The Acylium Stability (C1): The aldehyde group at C1 tends to lose a hydrogen atom to form a stable acylium ion.
- The Vicinal "Buttressing" Effect (C3, C4, C5): The methoxy group at C4 is flanked by methyl groups at C3 and C5. This steric crowding forces the methoxy group out of coplanarity with the aromatic ring, weakening the bond and facilitating methyl radical loss.

## Chemical Structure Data[1][2][3][4][5][6][7][8][9][10][11]

- Formula:
- Monoisotopic Mass: 178.0994 Da
- Key Substituents:
  - C1: Formyl (-CHO)
  - C2, C3, C5: Methyl (-CH3)
  - C4: Methoxy (-OCH3)

## Fragmentation Dynamics (Mechanism)

The fragmentation under 70 eV EI conditions proceeds through three distinct pathways.

### Pathway A: -Cleavage (Acylium Formation)

The molecular ion (

,

178) undergoes

-cleavage of the formyl hydrogen. The resulting acylium ion is resonance-stabilized by the electron-donating methyl and methoxy groups.

- Transition:

178

177 (Loss of

)

## Pathway B: Alkyl Radical Loss (Quinoid Formation)

Due to the steric pressure from the C3 and C5 methyls, the C4-methoxy group readily loses a methyl radical. This generates a stable quinoid-type oxonium ion.

- Transition:

178

163 (Loss of

)

## Pathway C: Decarbonylation

The acylium ion (

177) ejects carbon monoxide (CO) to form a polymethylated phenyl cation, which subsequently rearranges.

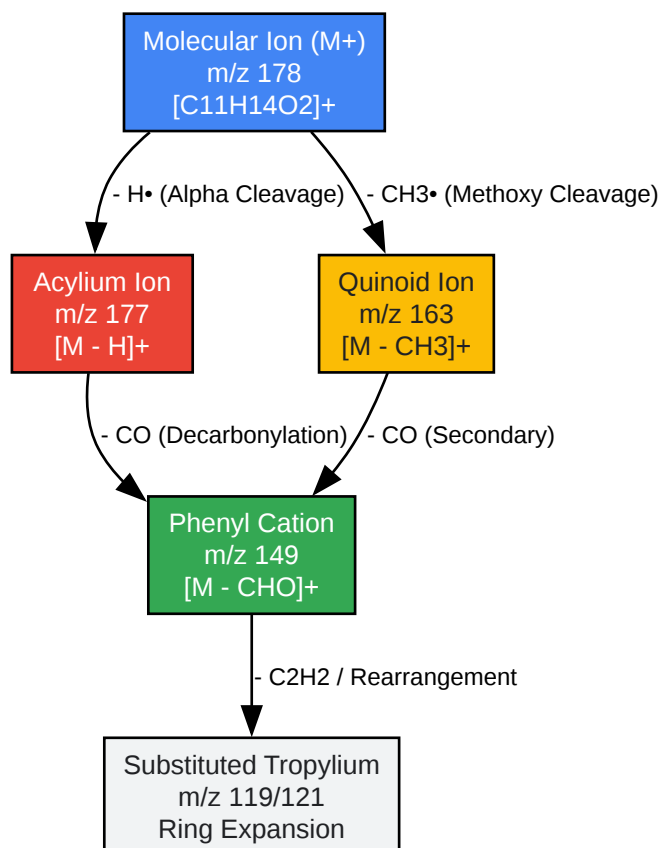
- Transition:

177

149 (Loss of CO)

## Visualization: Fragmentation Pathway

The following diagram details the mechanistic flow and mass transitions.[\[1\]](#)[\[2\]](#)



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Caption: Mechanistic fragmentation tree for **4-Methoxy-2,3,5-trimethylbenzaldehyde** showing primary competitive pathways.

## Comparative Performance Analysis

To validate the identity of **4-Methoxy-2,3,5-trimethylbenzaldehyde**, it must be differentiated from its "alternatives" (structural analogues).

### Table 1: Spectral Fingerprint Comparison

Feature	Target Compound (4-Methoxy-2,3,5-trimethyl)	Comparator A (4-Methoxybenzaldehyde)	Comparator B (2,4,6-Trimethylbenzaldehyde)
Molecular Ion ( )	178 (Strong)	136 (Strong)	148 (Strong)
(Acylium)	177 (High Intensity)	135 (Base Peak)	147 (Base Peak)
(Demethylation)	163 (Significant)	121 (Weak)	133 (Moderate - Ring Methyl)
(Loss of CHO)	149	107	119
Diagnostic Ratio	High ratio due to steric crowding at OMe.	Low ratio.	N/A (No OMe group).

## Analysis of Differences

- Vs. Anisaldehyde (Comparator A): The target compound exhibits a much stronger peak (163) compared to Anisaldehyde (121). In Anisaldehyde, the methoxy group is unhindered, making the bond stronger. In the target, the flanking methyls weaken this bond, promoting methyl radical loss [1].
- Vs. Mesitaldehyde (Comparator B): Mesitaldehyde lacks the oxygenation at the para-position. Its fragmentation is dominated almost exclusively by and . The target is distinguished by the oxygen-containing fragment series (

).

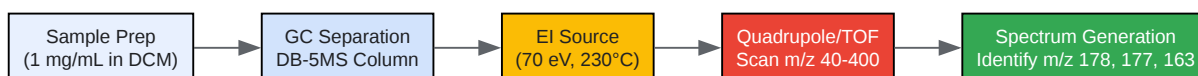
## Experimental Protocol

To ensure reproducible fragmentation patterns for library matching, the following protocol is standardized.

### Method: Electron Ionization GC-MS[3]

- Inlet Temperature: 250°C (Prevents thermal degradation prior to ionization).
- Ion Source: 230°C.
- Electron Energy: 70 eV (Standard for library comparison).
- Solvent Delay: 3.0 min (To avoid filament damage).

### Workflow Diagram



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Caption: Standardized GC-MS workflow for characterization of polymethylated benzaldehydes.

## References

- NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 4-Methoxybenzaldehyde. National Institute of Standards and Technology.[3][4] [\[Link\]](#)
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- PubChem. (2025). Compound Summary: **4-Methoxy-2,3,5-trimethylbenzaldehyde**.<sup>[6]</sup> National Library of Medicine. [[Link](#)]

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